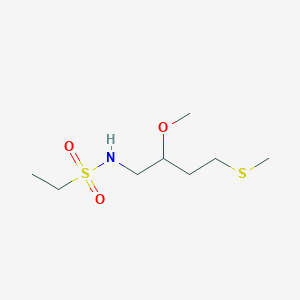
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dihydroisoquinoline group, for instance, can interact with other molecules via C–H⋯N and C–H⋯π contacts .Aplicaciones Científicas De Investigación
Cycloaddition and Synthesis of Pyrroloisoquinolines
Cycloaddition reactions involving acylketenes and 1, 2-and 1, 3-dipolar compounds have been investigated, highlighting the thermal reactions of 1, 3-dioxin-4-ones with isoquinolinium phenacylide leading to aromatized pyrrolo[2,1-a]isoquinolines. These reactions are foundational for synthesizing complex heterocyclic structures relevant in medicinal chemistry and material science (Sato et al., 1984).
Dearomatization Reactions Mediated by Group 3 Complexes
Research on group 3 (Sc, Y, Lu, La) benzyl complexes has demonstrated their efficacy in mediating coupling and, in some instances, the cleavage of C-N bonds of aromatic N-heterocycles. These findings are crucial for the development of new catalytic processes and the synthesis of novel organic compounds with potential applications in various industries (Miller et al., 2010).
Synthesis of Pyridine and Fused Pyridine Derivatives
The synthetic protocols for pyridine and fused pyridine derivatives, including the reaction of certain nitriles with enamines, have been studied for their potential in generating novel compounds that could serve as intermediates for further chemical transformations or as active pharmaceutical ingredients (Akiyama et al., 1984).
Lewis Acid Catalyzed Reactions for Heterocyclic Derivatives
Lewis acid-catalyzed reactions have been utilized to synthesize pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the versatility of Lewis acids in promoting cyclization reactions that are pivotal in organic synthesis, especially in constructing complex heterocyclic frameworks with potential applications in drug development and synthesis of materials (Lu & Shi, 2007).
Propiedades
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-13-16-4-3-7-18(12-16)21(25)24-11-9-20(15-24)23-10-8-17-5-1-2-6-19(17)14-23/h1-7,12,20H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVYMLGXQSIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)


![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2459286.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)
![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)
